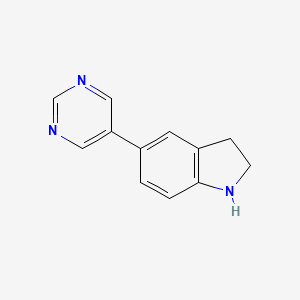

5-(5-Pyrimidinyl)indoline

Description

Properties

Molecular Formula |

C12H11N3 |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

5-pyrimidin-5-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H11N3/c1-2-12-10(3-4-15-12)5-9(1)11-6-13-8-14-7-11/h1-2,5-8,15H,3-4H2 |

InChI Key |

XUKJPQWAXHELBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CN=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Pyrimidinyl)indoline can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit . Another method involves the use of a t-BuOK/DMF system without special initiators or additives, which enables the preparation of N-substituted indole-3-carboxylates in high yields under transition-metal-free conditions . Additionally, the Fischer indole synthesis, which starts from hydrazine, can be performed in water using acidic ionic liquid as a catalyst .

Industrial Production Methods

Industrial production of 5-(5-Pyrimidinyl)indoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of environmentally benign solvents like water and the development of green chemistry approaches are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(5-Pyrimidinyl)indoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.

Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Electrophiles: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-(5-Pyrimidinyl)indoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Pyrimidinyl)indoline involves its interaction with specific molecular targets and pathways. The compound’s indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Positional Isomerism: Substituting pyrimidine at the 4-position (vs.

- Indoline vs.

Pharmacological Activity Comparison

Table 2: Activity Profiles of Selected Compounds

Key Findings :

- Antioxidant Efficacy : 5-(5-Pyrimidinyl)indoline and its derivative 5h exhibit antioxidant activity comparable to ascorbic acid, attributed to electron-donating groups (e.g., -OCH₃, -SH) that scavenge free radicals .

- Antibacterial Specificity : Both compounds show broad-spectrum antibacterial activity, with 5-(5-Pyrimidinyl)indoline demonstrating higher efficacy against Gram-positive Staphylococcus aureus than Gram-negative Escherichia coli .

- Enzyme Inhibition : Terpendole analogs with indoline cores and hydroxylated R3/R4 substituents inhibit SOAT isoforms at sub-micromolar concentrations, highlighting the importance of fused ring systems (5–7 rings) .

- Antiviral Potential: Sulfonyl-indoline derivatives (e.g., 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione) show potent antiviral activity, likely due to sulfonyl groups enhancing target binding .

Substituent-Driven Activity Modulation

- Hydroxyl vs. Methoxy Groups : In terpendole analogs, hydroxylation at R3/R4 (Compound 4) preserves SOAT inhibition, whereas methoxy groups (e.g., voluhemin B) confer isoform selectivity (SOAT2) .

- Protonation Effects : A proton at R5 (Compound 4 vs. 6) enhances SOAT inhibition 10-fold, underscoring the role of steric accessibility .

- Sulfur-Containing Groups : The -SH group in 5h contributes to its antioxidant activity via radical scavenging, while sulfonyl groups in antiviral indolines improve pharmacokinetic properties .

Biological Activity

5-(5-Pyrimidinyl)indoline is a compound that has attracted considerable attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR). The information is derived from diverse sources, including recent studies and reviews.

Chemical Structure and Properties

5-(5-Pyrimidinyl)indoline features an indoline core substituted with a pyrimidine ring. This structure is significant as it combines the pharmacophoric elements of both indole and pyrimidine, which are known for their diverse biological activities.

Antiproliferative Activity

Mechanism of Action:

Research indicates that compounds similar to 5-(5-Pyrimidinyl)indoline exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as the ERK pathway, which is crucial in cell proliferation and survival. For instance, derivatives of pyrimidine-indole compounds have been shown to suppress ERK signaling, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Case Studies:

- Anticancer Efficacy: A study demonstrated that certain pyrimidine-indole derivatives exhibited IC50 values in the nanomolar range against MCF-7 human breast cancer cells, indicating potent antiproliferative effects . Specifically, compounds derived from 5-(5-Pyrimidinyl)indoline were noted for their ability to induce apoptosis and cell cycle arrest in cancer cells.

- Comparative Analysis: In comparative studies with other indole derivatives, 5-(5-Pyrimidinyl)indoline showed a favorable profile in inhibiting tumor growth while maintaining low toxicity towards non-cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of 5-(5-Pyrimidinyl)indoline can be significantly influenced by modifications to its structure. Research has indicated that:

- Substituents on the pyrimidine ring can enhance or diminish activity.

- The position of the pyrimidine substitution plays a critical role in determining the compound's binding affinity to biological targets.

| Compound | IC50 (µM) | Target | Notes |

|---|---|---|---|

| 5-(5-Pyrimidinyl)indoline | 0.095 | MCF-7 Cells | Induces apoptosis |

| Analog A | 0.075 | MCF-7 Cells | Higher potency than indoline derivative |

| Analog B | 0.620 | MDA-MB-231 Cells | Effective against triple-negative breast cancer |

Biological Targets

VEGFR Inhibition:

Recent investigations have highlighted the potential of 5-(5-Pyrimidinyl)indoline as a VEGFR inhibitor. This is crucial for its application in anti-angiogenic therapies aimed at inhibiting tumor growth by blocking blood supply .

Antimicrobial Activity:

In addition to its anticancer properties, some derivatives have shown antimicrobial activity against various pathogens, suggesting a broader therapeutic potential beyond oncology .

Q & A

Q. What are the common synthetic routes for 5-(5-Pyrimidinyl)indoline derivatives, and how do reaction parameters influence yield and purity?

- Methodological Answer : A green synthesis approach using [NMP]H₂PO₄ in water-ethanol (1:1) at 80°C achieves yields up to 92% for spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones. Key parameters include reaction time (6–8 hours) and stoichiometric ratios of isothiocyanate, 5-amino-3-methyl-1-phenylpyrazole, and 1,3-dicarbonyl compounds. Post-synthesis, purification via ethanol recrystallization ensures >90% purity, validated by melting points (242–361°C) and spectroscopic data .

Q. Which spectroscopic techniques are most effective for characterizing 5-(5-Pyrimidinyl)indoline derivatives?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- 1H/13C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons and spirocyclic carbons.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- Mass spectrometry (EI/ESI) for molecular ion peaks (e.g., m/z 354 for 4a derivative).

- TLC (ethyl acetate/hexane) monitors reaction progress .

Q. What are the primary applications of 5-(5-Pyrimidinyl)indoline in materials science?

- Methodological Answer : The compound serves as a synthetic dye in dye-sensitized solar cells (DSSCs), where its π-conjugated system enhances light absorption. Experimental UV-vis spectra in chloroform show absorbance at 288–370 nm (UV region) and broad bands at 500–600 nm (visible), aligning with DSSC requirements .

Advanced Research Questions

Q. How can computational methods predict and optimize the electronic properties of 5-(5-Pyrimidinyl)indoline derivatives for DSSCs?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) and UV-vis spectra. For example, computed spectra in vacuum (415–523 nm) shift to 435–577 nm in chloroform due to solvent effects. Basis set upgrades (e.g., 6-311G(d,p)) improve agreement with experimental data .

Q. What strategies resolve contradictions between theoretical and experimental UV-vis spectra of 5-(5-Pyrimidinyl)indoline-based dyes?

- Methodological Answer : Discrepancies arise from solvent polarity and vibronic coupling. To address this:

Q. How can hybrid dye systems combining 5-(5-Pyrimidinyl)indoline with natural dyes (e.g., crocetin) enhance DSSC efficiency?

- Methodological Answer : Design involves:

- Molecular docking to align energy levels (e.g., crocetin’s HOMO with indoline’s LUMO).

- Co-sensitization experiments to measure synergistic absorption (e.g., 550–560 nm in combined UV-vis spectra).

- Electrochemical impedance spectroscopy (EIS) to assess charge-transfer resistance at TiO₂ interfaces .

Q. What experimental and computational approaches validate the mechanistic pathways of 5-(5-Pyrimidinyl)indoline synthesis?

- Methodological Answer :

- Kinetic studies (time-dependent TLC/HPLC) identify rate-determining steps.

- Isotopic labeling (e.g., ¹⁵N) tracks nitrogen incorporation in spirocyclic products.

- DFT transition-state analysis models intermediates (e.g., enol tautomers) to confirm cyclization pathways .

Data Analysis and Interpretation

Q. How should researchers address variability in melting points and spectroscopic data across synthesized derivatives?

- Methodological Answer :

What frameworks guide the formulation of rigorous research questions for 5-(5-Pyrimidinyl)indoline studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.